N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O2/c25-17(13-7-4-8-14(9-13)24-11-19-22-23-24)18-10-15-20-16(21-26-15)12-5-2-1-3-6-12/h1-9,11H,10H2,(H,18,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYPNBWORAYDMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H14N6O
- Molecular Weight : 298.32 g/mol
- CAS Number : 1352516-45-0
Research indicates that compounds containing oxadiazole and tetrazole moieties exhibit a range of biological activities, particularly in antibacterial and anticancer domains. The mechanisms of action often involve:
- Inhibition of Bacterial Growth : Oxadiazole derivatives have been shown to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways. For example, they may inhibit the biosynthesis of menaquinone, which is crucial for bacterial survival .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. This is particularly relevant for compounds that target mitotic kinesins like HSET (KIFC1), which are involved in centrosome organization .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and related compounds:
Antibacterial Activity
A study conducted on the antibacterial properties of oxadiazole derivatives found that N-(1,3,4-oxadiazol-2-yl)benzamides demonstrated potent activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) as low as 0.25 μg/mL. The study highlighted the importance of structural modifications in enhancing antibacterial efficacy .
Anticancer Potential
In vitro assays revealed that N-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds were found to induce apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential .
Scientific Research Applications
Antimicrobial Properties
N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide has shown promising antimicrobial activity against various strains of bacteria and fungi. Studies indicate that compounds containing oxadiazole and tetrazole rings exhibit significant inhibition against both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be developed into a potential antimicrobial agent for treating infections caused by resistant strains.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound against various cancer cell lines. The compound has been evaluated for its cytotoxic effects on human cancer cells such as:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HT29 (Colon Cancer) | 15.7 |
| MCF7 (Breast Cancer) | 22.4 |
| A549 (Lung Cancer) | 18.5 |
The IC50 values indicate that the compound exhibits significant cytotoxic activity, making it a candidate for further development as an anticancer drug.
Case Studies and Research Findings
A notable study published in a peer-reviewed journal highlighted the synthesis and evaluation of various derivatives of oxadiazole and tetrazole compounds, including this compound. The findings indicated that modifications to the substituents on these heterocycles significantly influenced their biological activities (Sameluik et al., 2021) .
Another study demonstrated that compounds with similar structures exhibited enhanced activity against resistant bacterial strains when combined with conventional antibiotics, suggesting a synergistic effect that could be harnessed in clinical applications (PMC6768024) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
